![molecular formula C18H29N7O7 B10847321 c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
c[-Arg-Gly-Asp-Acpca36-]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[-Arg-Gly-Asp-Acpca36-] is a synthetic peptide that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is composed of a sequence of amino acids, including arginine, glycine, aspartic acid, and a modified amino acid, Acpca36. The unique structure of this peptide allows it to interact with various biological targets, making it a valuable tool for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[-Arg-Gly-Asp-Acpca36-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of C[-Arg-Gly-Asp-Acpca36-] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
C[-Arg-Gly-Asp-Acpca36-]: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC, HOBt, and TFA
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced binding affinity to biological targets .
Scientific Research Applications
C[-Arg-Gly-Asp-Acpca36-]: has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in targeting specific receptors or enzymes involved in diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of C[-Arg-Gly-Asp-Acpca36-] involves its interaction with specific molecular targets, such as integrin receptors on cell surfaces. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The unique sequence of amino acids in the peptide allows it to selectively bind to its targets, making it a valuable tool for studying cellular mechanisms and developing targeted therapies .
Comparison with Similar Compounds
C[-Arg-Gly-Asp-Acpca36-]: can be compared with other similar peptides, such as:
C[-Arg-Gly-Asp-Ser-]: Another peptide with a similar sequence but with serine instead of Acpca36. This peptide also interacts with integrin receptors but may have different binding affinities and biological effects.
C[-Arg-Gly-Asp-Val-]: A peptide with valine instead of Acpca36, which may exhibit different stability and functional properties.
C[-Arg-Gly-Asp-Phe-]: A peptide with phenylalanine instead of Acpca36, potentially altering its hydrophobicity and interaction with biological targets .
The uniqueness of C[-Arg-Gly-Asp-Acpca36-] lies in the presence of the modified amino acid Acpca36, which imparts distinct structural and functional characteristics to the peptide, making it a valuable tool for various scientific applications.
Properties
Molecular Formula |
C18H29N7O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13R,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9+,10+,11+,12+/m1/s1 |
InChI Key |
CFCPTSHVAOVLJR-DGORSVRFSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O |
Canonical SMILES |
C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)
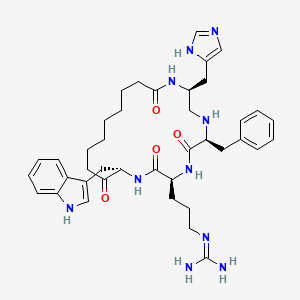

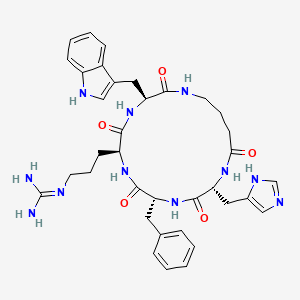
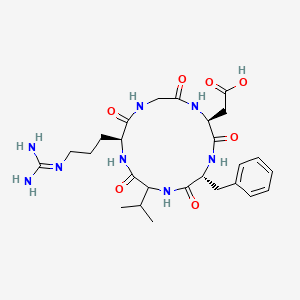
![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)
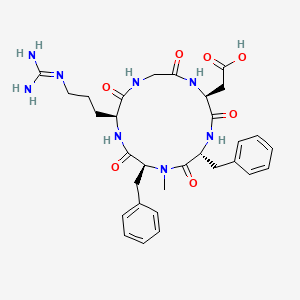
![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)
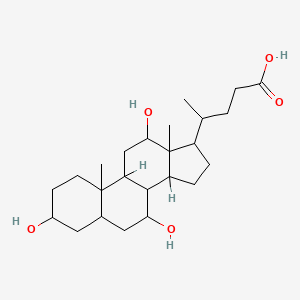
![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)
![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)
